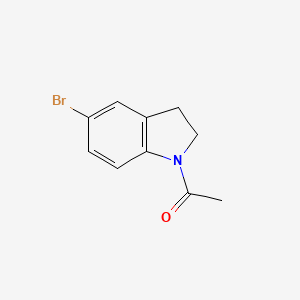
5-Bromo-1-éthyl-1H-1,2,4-triazole
Vue d'ensemble
Description
5-Bromo-1-ethyl-1H-1,2,4-triazole: is a halogenated heterocyclic compound with the molecular formula C4H6BrN3 and a molecular weight of 176.01 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1-ethyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, antifungal, and anticancer agents. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery .
Industry: In the industrial sector, 5-Bromo-1-ethyl-1H-1,2,4-triazole is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .
Analyse Biochimique
Biochemical Properties
5-Bromo-1-ethyl-1H-1,2,4-triazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, leading to changes in the biochemical pathways they regulate .
Cellular Effects
The effects of 5-Bromo-1-ethyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-1-ethyl-1H-1,2,4-triazole exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 5-Bromo-1-ethyl-1H-1,2,4-triazole may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-ethyl-1H-1,2,4-triazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1-ethyl-1H-1,2,4-triazole remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-ethyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and even organ toxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal response before toxicity ensues .
Metabolic Pathways
5-Bromo-1-ethyl-1H-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in pathways such as glycolysis, the citric acid cycle, or amino acid metabolism. These interactions can lead to shifts in metabolic balance, affecting the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, 5-Bromo-1-ethyl-1H-1,2,4-triazole is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of 5-Bromo-1-ethyl-1H-1,2,4-triazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-1-ethyl-1H-1,2,4-triazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for 5-Bromo-1-ethyl-1H-1,2,4-triazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of brominating agent and solvent may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 5-azido-1-ethyl-1H-1,2,4-triazole or 5-thio-1-ethyl-1H-1,2,4-triazole can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-ethyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1-propyl-1H-1,2,4-triazole
- 5-Bromo-1-isopropyl-1H-1,2,4-triazole
Comparison: Compared to its analogs, 5-Bromo-1-ethyl-1H-1,2,4-triazole has a unique combination of properties due to the presence of the ethyl group. This affects its solubility, reactivity, and biological activity. For instance, the ethyl group can influence the compound’s lipophilicity, which in turn affects its ability to cross biological membranes and its overall pharmacokinetic profile .
Propriétés
IUPAC Name |
5-bromo-1-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVMKGZVICRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343524 | |
| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64907-55-7 | |
| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-ethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-Ethyl-1H-1,2,4-Triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)







![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

